molecular formula C16H14Cl2N2 B1519713 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride CAS No. 1171355-84-2

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B1519713
CAS No.: 1171355-84-2
M. Wt: 305.2 g/mol
InChI Key: ZCFUSNVNBGNHBU-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is a quinoline derivative with a molecular formula of C16H13ClN2·HCl and a molecular weight of 305.20 g/mol. This compound is characterized by the presence of an amino group, a chlorine atom, a methyl group, and a phenyl ring attached to the quinoline core. It is a solid substance commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps include:

  • Formation of the quinoline core through cyclization.

  • Introduction of the chlorine atom via electrophilic aromatic substitution.

  • Methylation of the quinoline core using a methylating agent such as methyl iodide.

  • Introduction of the amino group through nitration followed by reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed:

  • Oxidation: Formation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline nitrate.

  • Reduction: Formation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline amine.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is similar to other quinoline derivatives, such as quinine and chloroquine. it has unique structural features that distinguish it from these compounds. For example, the presence of the methyl group and the specific positioning of the chlorine atom contribute to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • Quinine

  • Chloroquine

  • Mefloquine

  • Primaquine

Properties

IUPAC Name

6-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2.ClH/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFUSNVNBGNHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656642
Record name 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171355-84-2
Record name 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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